4-[6-(3-methoxyphenoxy)hexyl]morpholine
Description
4-[6-(3-Methoxyphenoxy)hexyl]morpholine is a morpholine derivative featuring a hexyl chain substituted with a 3-methoxyphenoxy group. Its structure combines the polar morpholine ring (a six-membered heterocycle containing nitrogen and oxygen) with a lipophilic alkyl chain and an aromatic methoxy group. This hybrid structure confers unique physicochemical properties, including balanced solubility in both polar and nonpolar solvents, making it valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-[6-(3-methoxyphenoxy)hexyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-19-16-7-6-8-17(15-16)21-12-5-3-2-4-9-18-10-13-20-14-11-18/h6-8,15H,2-5,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFJSHGBYXJDOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(3-methoxyphenoxy)hexyl]morpholine typically involves the following steps:
Formation of the Hexyl Chain: The hexyl chain can be synthesized through a series of reactions starting from commercially available precursors. For instance, hexyl bromide can be prepared from hexanol through bromination.
Attachment of the 3-Methoxyphenoxy Group: The 3-methoxyphenoxy group can be introduced via a nucleophilic substitution reaction. This involves reacting 3-methoxyphenol with the hexyl bromide to form 3-methoxyphenoxyhexane.
Formation of the Morpholine Ring: The final step involves the reaction of 3-methoxyphenoxyhexane with morpholine under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[6-(3-methoxyphenoxy)hexyl]morpholine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to remove the methoxy group, forming a phenol derivative.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 4-[6-(3-hydroxyphenoxy)hexyl]morpholine.
Reduction: Formation of 4-[6-(3-phenoxy)hexyl]morpholine.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
4-[6-(3-methoxyphenoxy)hexyl]morpholine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It is used in research to understand its interactions with biological systems, including its potential as a ligand for various receptors.
Industrial Applications: The compound is investigated for its use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-[6-(3-methoxyphenoxy)hexyl]morpholine involves its interaction with specific molecular targets. The morpholine ring can interact with various receptors or enzymes, modulating their activity. The 3-methoxyphenoxy group can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Key Structural Features :
- Morpholine ring : Enhances hydrogen bonding and solubility in aqueous environments.
- Hexyl chain : Provides flexibility and lipophilicity, facilitating membrane penetration.
- 3-Methoxyphenoxy group: The meta-substituted methoxy group influences electronic effects (electron-donating) and steric interactions, distinguishing it from para-substituted analogs .
Molecular Formula: C₁₇H₂₅NO₃ (estimated molecular weight: ~307.4 g/mol).
Comparison with Similar Compounds
The structural and functional uniqueness of 4-[6-(3-methoxyphenoxy)hexyl]morpholine is best understood through comparison with analogous morpholine derivatives. Below is a systematic analysis of its key differentiators:
Positional Isomerism: Meta vs. Para Substitution
| Compound | Structure | Key Differences | Biological Implications |
|---|---|---|---|
| 4-[6-(4-Methoxyphenoxy)hexyl]morpholine (para-substituted) | Morpholine + hexyl + 4-methoxyphenoxy | - Methoxy group in para position enhances symmetry and electronic delocalization. - Higher solubility in polar solvents due to optimized dipole alignment . |
Stronger receptor binding affinity in certain enzyme targets due to steric accessibility . |
| This compound (meta-substituted) | Morpholine + hexyl + 3-methoxyphenoxy | - Meta substitution creates steric hindrance and alters electronic distribution. - Reduced solubility compared to para isomer but improved lipid bilayer penetration . |
Potential for unique interactions with nonpolar binding pockets in receptors or enzymes . |
Chain Length Variations
| Compound | Chain Length | Key Differences | Applications |
|---|---|---|---|
| 4-[3-(4-Methoxyphenoxy)propyl]morpholine | Propyl (C3) | - Shorter chain reduces lipophilicity. - Faster metabolic clearance due to smaller molecular size . |
Preferred for short-acting therapeutic agents or probes . |
| This compound | Hexyl (C6) | - Longer chain enhances membrane permeability and sustained release. - Higher molecular weight may slow renal excretion . |
Suitable for drug candidates requiring prolonged bioavailability . |
Functional Group Modifications
| Compound | Functional Group | Key Differences | Reactivity |
|---|---|---|---|
| 4-(4-Bromophenethyl)morpholine | Bromophenethyl | - Bromine substituent increases electrophilicity. - Higher halogen bonding potential . |
Reacts readily in nucleophilic substitution reactions . |
| This compound | Methoxyphenoxy | - Methoxy group is electron-donating, reducing electrophilicity. - Enhanced stability under oxidative conditions . |
Participates in hydrogen bonding and π-π stacking interactions . |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
